Diisopropylaminoethanethiol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

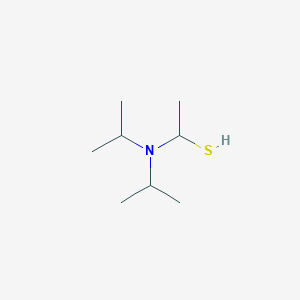

Diisopropylaminoethanethiol, also known as this compound, is a useful research compound. Its molecular formula is C8H19NS and its molecular weight is 161.31 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

- Chemical Formula : C₈H₁₉NS

- Molecular Weight : 161.308 g/mol

- CAS Number : 5842-07-9

The compound features a thiol group (-SH) and a diisopropylamino group, which contribute to its unique reactivity and biological interactions. The thiol group allows for the formation of disulfide bonds with cysteine residues in proteins, influencing their structure and function.

Organic Synthesis

Diisopropylaminoethanethiol serves as a reagent in various chemical syntheses. Its bifunctional nature enables it to participate in reactions that produce more complex molecules. It has been utilized in the synthesis of pharmaceuticals and specialty chemicals due to its ability to interact effectively with diverse substrates.

Biological Studies

The compound is significant in biological research for several reasons:

- Enzyme Mechanisms : this compound is used to study enzyme mechanisms by forming disulfide bonds that can alter enzyme activity. For instance, it has been shown to interact with serine proteases, affecting their catalytic functions.

- Biomarker Development : Its ability to form stable adducts with human serum albumin (HSA) makes it a potential biomarker for exposure to nerve agents like VX. These adducts can be detected and quantified, providing insights into toxicological profiles.

- Toxicological Research : this compound is relevant in toxicology, particularly concerning chemical warfare agents. Understanding its interactions helps in developing antidotes and detection methods for nerve agents .

Industrial Applications

In the industrial sector, this compound is utilized as an intermediate in the production of specialty chemicals. Its unique properties allow it to be employed in processes requiring specific reactivity profiles.

Case Study 1: Nerve Agent Exposure Biomarker

A study focused on the interaction between this compound and human serum albumin demonstrated the formation of specific disulfide adducts that could serve as biomarkers for VX exposure. The research identified modified peptides consistent across different species, indicating potential cross-species applicability for biomarker development.

Case Study 2: Enzyme Immobilization

Research involving phosphotriesterase (PTE) immobilized within mesoporous silicon nanoparticles highlighted the enhanced catalytic performance for hydrolyzing nerve agent simulants when this compound was included. This study illustrated the compound's role in improving enzyme stability and activity under various conditions .

Propiedades

Fórmula molecular |

C8H19NS |

|---|---|

Peso molecular |

161.31 g/mol |

Nombre IUPAC |

1-[di(propan-2-yl)amino]ethanethiol |

InChI |

InChI=1S/C8H19NS/c1-6(2)9(7(3)4)8(5)10/h6-8,10H,1-5H3 |

Clave InChI |

GUCJMDSANSMBMM-UHFFFAOYSA-N |

SMILES canónico |

CC(C)N(C(C)C)C(C)S |

Sinónimos |

2-(N,N-diisopropylamino)ethanethiol 2-(N,N-diisopropylamino)ethanethiol hydrochloride diisopropylaminoethanethiol |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.